molecular formula C8H11NOS B14850680 4-(Aminomethyl)-3-(methylthio)phenol

4-(Aminomethyl)-3-(methylthio)phenol

Cat. No.: B14850680
M. Wt: 169.25 g/mol
InChI Key: LZNVJXCUSVJVKQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(methylthio)phenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position, an aminomethyl (-CH2NH2) group at the 4-position, and a methylthio (-SCH3) substituent at the 3-position of the benzene ring (Figure 1). This compound combines electron-donating (aminomethyl) and moderately electron-withdrawing (methylthio) groups, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-(aminomethyl)-3-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,5,9H2,1H3

InChI Key

LZNVJXCUSVJVKQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From 4-hydroxybenzaldehyde: The synthesis of 4-(aminomethyl)-3-(methylsulfanyl)phenol can be achieved through a multi-step process starting from 4-hydroxybenzaldehyde

    From 4-hydroxybenzonitrile:

Industrial Production Methods

Industrial production methods for 4-(aminomethyl)-3-(methylsulfanyl)phenol typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include reducing agents such as sodium borohydride and nucleophiles like methylthiolate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Aminomethyl)-3-(methylsulfanyl)phenol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or methylsulfanyl groups, leading to the formation of a variety of substituted phenols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Methylthiolate, hydroxide ions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenol derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

4-(Aminomethyl)-3-(methylsulfanyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 4-(Aminomethyl)-3-(methylthio)phenol, highlighting differences in substituents and their implications:

Compound Name Substituents (Position) Key Properties/Applications Reference(s)
4-(Methylthio)phenol -SCH3 (4), -OH (1) Undergoes selective oxidation to sulfoxide derivatives; used in catalytic studies .
4-(Methoxymethyl)phenol -CH2OCH3 (4), -OH (1) Isolated from Pleione bulbocodioides; exhibits antioxidant potential .
4-(Ethoxymethyl)phenol -CH2OCH2CH3 (4), -OH (1) Found in traditional Chinese medicines; structural similarity to aminomethyl derivatives .
2-[4-(Methylthio)phenyl]acetohydrazide (HYD) -SCH3 (4), acetohydrazide side chain Corrosion inhibitor for zinc in acidic media; mixed-type (anodic/cathodic) activity .
4-((3-(Methylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-ylimino)methyl)phenol -SCH3 (3), triazole-pyridine moiety Antimicrobial agent; synthesized via Schiff base chemistry .

Reactivity and Functional Group Influence

  • Electron Effects: The methylthio group (-SCH3) is less electron-donating than methoxy (-OCH3) but more so than chloro (-Cl). This moderate electron withdrawal stabilizes intermediates in oxidation reactions, as seen in 4-(methylthio)phenol, which forms sulfoxides under catalytic conditions .
  • Analogous compounds like 4-(methoxymethyl)phenol prioritize lipophilicity due to alkoxy groups .

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